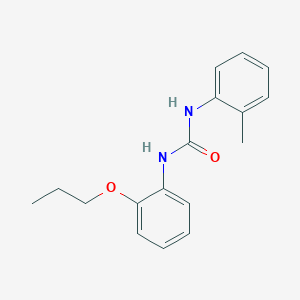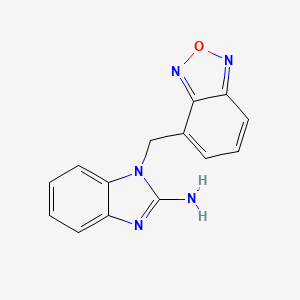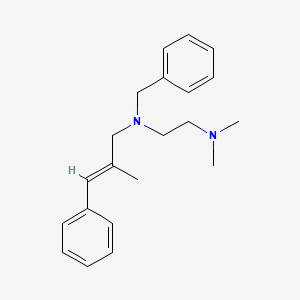
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea, also known as MPPU, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and addiction. In
Mechanism of Action
MPU acts as a selective antagonist of the mGluR5 receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the activity of these receptors, MPU can modulate the release of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MPU has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to its therapeutic effects, such as reducing anxiety-like behaviors, reducing drug-seeking behavior, and improving mood.
Advantages and Limitations for Lab Experiments
One advantage of using MPU in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using MPU is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several future directions for research on MPU. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of MPU in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research to develop more potent and selective mGluR5 antagonists that may have improved therapeutic potential.
Conclusion:
In conclusion, MPU is a selective antagonist of the mGluR5 receptor that has shown promise in treating various neurological disorders. Its mechanism of action involves modulating neurotransmitter release, leading to its therapeutic effects. While there are limitations to using MPU in lab experiments, there are several future directions for research that may lead to improved therapeutic potential.
Synthesis Methods
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl isocyanate with 2-propoxyaniline. The resulting product is then purified through recrystallization to obtain high purity MPU. This synthesis method has been optimized to produce high yields of MPU with minimal impurities.
Scientific Research Applications
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that MPU can reduce anxiety-like behaviors in animal models, suggesting that it may be useful in treating anxiety disorders. Additionally, MPU has been shown to reduce the reinforcing effects of drugs of abuse, indicating its potential use in treating addiction. Furthermore, MPU has been shown to have antidepressant-like effects in animal models, suggesting its potential use in treating depression.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-12-21-16-11-7-6-10-15(16)19-17(20)18-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQCMWETPBATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)



![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)


![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)

![1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361190.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)